![molecular formula C24H32N4O B5630431 8-[(2-ethylpyrimidin-5-yl)methyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5630431.png)
8-[(2-ethylpyrimidin-5-yl)methyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of diazaspiro[4.5]decan-3-one derivatives involves complex organic reactions to create the spirocyclic framework. A notable example within this family includes the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which demonstrated a variety of biological activities, including antihypertensive effects. These compounds are synthesized through methods that allow for the introduction of diverse substituents, offering a broad range of pharmacological properties (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of diazaspirodecanone derivatives is crucial for their biological activity. The spirocyclic structure, which combines a piperidine and a pyrrolidine or azetidine ring, creates a rigid framework that can interact with biological targets with high specificity. The structure-activity relationship (SAR) studies of these compounds provide insights into how modifications in the molecular structure can influence biological activity, offering a path to the development of more potent and selective agents (Smith et al., 2016).
Chemical Reactions and Properties
Diazaspirodecanones undergo various chemical reactions due to their functional groups and structural complexity. The presence of nitrogen atoms allows for reactions such as reductive amination, amidation, and others, facilitating the introduction of pharmacophoric elements and optimization of biological activity. These compounds' chemical properties are pivotal in their interactions with biological systems, influencing their mode of action as potential therapeutic agents (Pardali et al., 2021).
Physical Properties Analysis
The physical properties of diazaspirodecanones, including solubility, melting point, and stability, are essential for their development as pharmaceutical agents. These properties impact the compound's formulation, delivery, and bioavailability, influencing its effectiveness in vivo. Understanding these properties is crucial for the design and development of new drugs within this class (Tsukamoto et al., 1993).
Chemical Properties Analysis
The chemical properties, such as reactivity, acid-base behavior, and redox potential, of diazaspirodecanones are critical for their pharmacological profile. These properties determine the compound's interaction with biological targets, metabolism, and excretion. Manipulating these chemical properties through structural modification is a key strategy in optimizing the therapeutic potential of these compounds (Flefel et al., 2017).
properties
IUPAC Name |
8-[(2-ethylpyrimidin-5-yl)methyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O/c1-2-22-25-16-21(17-26-22)18-27-13-10-24(11-14-27)15-23(29)28(19-24)12-6-9-20-7-4-3-5-8-20/h3-5,7-8,16-17H,2,6,9-15,18-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COYQMKZGGLVQBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)CN2CCC3(CC2)CC(=O)N(C3)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(2-Ethylpyrimidin-5-YL)methyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one |
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